amine](/img/structure/B271701.png)
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine, also known as CPMA, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in drug discovery and development. CPMA is a small molecule that belongs to the class of phenylmethylamines and has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anticancer effects. In
作用机制
The mechanism of action of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the expression of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antioxidant properties. This compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to various diseases, including cancer and neurodegenerative diseases. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of various types of cancer.
实验室实验的优点和局限性
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and purified, making it suitable for various applications. This compound has also been shown to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine. One area of research is the development of this compound-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved pharmacological properties. Overall, this compound is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its therapeutic potential.
合成方法
The synthesis of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine involves a multi-step process that starts with the reaction of 3-chloro-4-methoxybenzaldehyde with pyridine-4-carboxaldehyde in the presence of a base catalyst. The resulting intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various scientific applications.
科学研究应用
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been extensively studied for its potential applications in drug discovery and development. One of the most promising applications of this compound is its anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo studies. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes this compound a potential therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
属性
分子式 |
C14H15ClN2O |
|---|---|
分子量 |
262.73 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C14H15ClN2O/c1-18-14-3-2-12(8-13(14)15)10-17-9-11-4-6-16-7-5-11/h2-8,17H,9-10H2,1H3 |
InChI 键 |
PKPAKYDXYNWEMW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=NC=C2)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



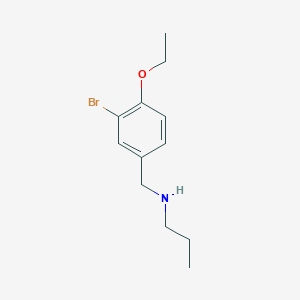
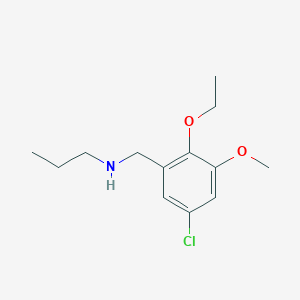
![N-[2-(benzyloxy)-5-chloro-3-methoxybenzyl]-N-methylamine](/img/structure/B271623.png)

![1-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}propan-2-ol](/img/structure/B271628.png)
![1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol](/img/structure/B271629.png)
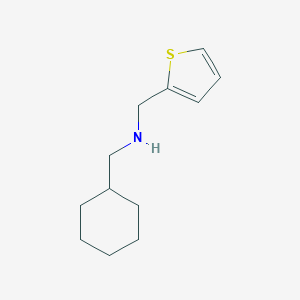
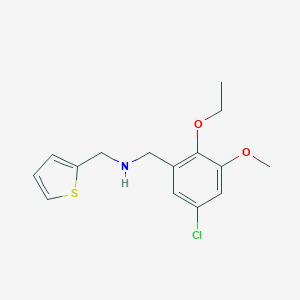
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-1-butanol](/img/structure/B271634.png)
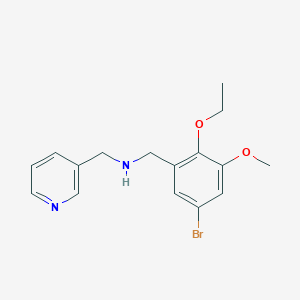
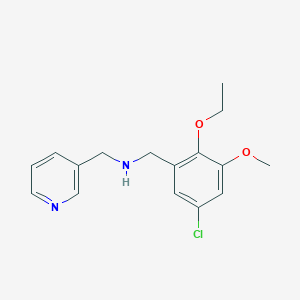
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271639.png)
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol](/img/structure/B271641.png)
![2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B271642.png)